Home > Products > Screening Compounds P140034 > (Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine
(Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine - 1019538-79-4

(Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine

Catalog Number: EVT-3211273
CAS Number: 1019538-79-4
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-(2-((Bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol (JJC8-091)

  • Compound Description: JJC8-091 is a dopamine transporter (DAT) inhibitor that has shown potential in preclinical models of psychostimulant use disorders. It effectively reduces the reinforcing effects of cocaine and methamphetamine in rats without exhibiting psychostimulant behaviors itself. [] Further development of this compound is ongoing, but improvements in potency and pharmacokinetic properties are desirable. []

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

  • Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs), demonstrating selectivity for ENT2 over ENT1. [] It acts as an irreversible and non-competitive inhibitor, potentially binding to a different site on ENT1 than conventional inhibitors. []

3-[2-[Bis-(4-fluorophenyl)methoxy]ethylidene]-8-methyl-8-azabicyclo[3.2.1]octane

  • Compound Description: This compound represents a series of azabicyclo[3.2.1] derivatives, structurally related to tropanes, that exhibit high-affinity binding to the dopamine transporter and inhibit dopamine reuptake. Notably, they show lower affinity for the muscarinic-1 site compared to benztropines. []
  • Relevance: Similar to (Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine, this compound incorporates a bis(4-fluorophenyl)methyl motif. The key distinction lies in the presence of the azabicyclo[3.2.1]octane core, which replaces the simple amine structure of the target compound. Nevertheless, the shared bis(4-fluorophenyl)methyl group highlights a potential pharmacophoric element and emphasizes the importance of this structural feature in influencing biological activity, particularly related to dopamine transporter interactions. []

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909)

  • Compound Description: GBR 12909 is a high-affinity ligand for the dopamine transporter, demonstrating potent inhibition of dopamine reuptake. It exhibits selectivity for the dopamine transporter over serotonin and muscarinic-1 receptors. Structural modifications, such as replacing the ether oxygen with a nitrogen atom, significantly reduce its activity. [, ]
  • Relevance: GBR 12909 shares the bis(4-fluorophenyl)methoxy moiety with (Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine, but it incorporates a piperazine ring and a phenylpropyl side chain. These structural variations contribute to its distinct binding profile and pharmacological activity. Despite the differences, the shared bis(4-fluorophenyl)methoxy group highlights a common structural motif, indicating potential overlap in their interactions with biological targets, particularly the dopamine transporter. [, ]
Synthesis Analysis

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine typically involves a nucleophilic substitution reaction. The primary method includes the reaction of cyclopropylmethylamine with 4-fluorobenzyl chloride in the presence of a base. Key details include:

  • Reagents: Cyclopropylmethylamine and 4-fluorobenzyl chloride.
  • Base: Sodium hydroxide or potassium carbonate is commonly used to neutralize the hydrochloric acid produced during the reaction.
  • Solvent: Organic solvents such as dichloromethane or toluene are employed to facilitate the reaction.
  • Temperature: The reaction is generally conducted at room temperature to moderate temperatures, depending on the specific conditions required for optimal yield.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, they would typically involve scaling up laboratory synthesis techniques. This includes optimizing reaction conditions for higher yields and ensuring product purity through distillation or recrystallization methods.

Molecular Structure Analysis

The molecular structure of (Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine features:

  • Cyclopropyl Group: A three-membered carbon ring that introduces strain and reactivity.
  • Phenyl Group: A benzene ring substituted with a fluorine atom at the para position, enhancing electrophilicity.
  • Amine Functionality: The amine group contributes to its basicity and potential for hydrogen bonding.

The presence of fluorine alters the electronic characteristics of the phenyl ring, affecting the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

(Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine can participate in various chemical reactions:

  • Oxidation: The amine group can be oxidized to form imines or nitriles.
  • Reduction: The compound may be reduced to yield secondary or tertiary amines.
  • Substitution Reactions: The fluorine atom on the phenyl ring can be replaced by other nucleophiles under appropriate conditions, allowing for functional group modifications.

These reactions are significant for synthesizing derivatives that may exhibit different biological activities or properties.

Mechanism of Action

Target of Action

The primary target for (Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine is identified as Mitogen-Activated Protein Kinase 14 (MAPK14), which plays a crucial role in cellular signaling pathways related to inflammation, cell growth, and apoptosis.

Mode of Action

The compound likely interacts with MAPK14, leading to alterations in its activity. This interaction can result in downstream effects on various biochemical pathways, influencing cellular responses such as:

  • Inflammation modulation
  • Regulation of cell growth
  • Induction of apoptosis

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its bioavailability, which directly impacts its efficacy and safety profile. Factors such as solubility, absorption rates, and metabolic stability will determine how effectively it can exert its biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of (Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine include:

  • State: Liquid at room temperature
  • Molecular Weight: 179.24 g/mol
  • Density: Specific density values are not provided but can be determined experimentally.
  • Solubility: Solubility in organic solvents like dichloromethane or toluene indicates moderate polarity due to the presence of both polar (amine) and non-polar (phenyl) groups.

These properties influence its behavior in various chemical reactions and applications.

Applications

(Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine has several scientific applications:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for potential biological activity, particularly its interactions with proteins involved in signaling pathways.
  • Medicine: Explored as a precursor for pharmaceutical compounds due to its unique structure and potential therapeutic effects.
  • Industry: Utilized in developing new materials and chemical processes, leveraging its unique reactivity profile.

The combination of its structural features and reactivity makes (Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine a valuable compound across various scientific disciplines.

Introduction to Molecular Scaffolds and Pharmacological Significance

(Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine (C₁₂H₁₆FN; PubChem CID: 62125080) exemplifies a strategically engineered scaffold merging a cycloalkylmethyl group with a fluorinated benzyl moiety [1]. This structural framework is increasingly prominent in neuropharmacology and oncology, leveraging conformational constraints and electronic modulation to enhance target engagement. The compound’s minimalistic yet versatile architecture serves as a critical pharmacophore in drug discovery, enabling precise interactions with G-protein-coupled receptors (GPCRs), transporters, and enzymes through steric, electronic, and hydrophobic contributions.

Structural Motifs in Neuropharmacological Agents

The scaffold integrates two high-impact motifs:

  • Cycloalkylmethyl Groups: Introduce torsional strain and limit rotational freedom, promoting selective receptor conformations. For instance, in dopamine transporter (DAT) inhibitors, cyclopropylmethyl substituents enhance binding affinity by enforcing a bioactive conformation that stabilizes the transporter’s occluded state, reducing psychostimulant-like effects [6].
  • Fluorinated Benzyl Moieties: The 4-fluorobenzyl group provides electronic and hydrophobic advantages. Fluorine’s strong electronegativity alters π-system electron density, facilitating dipole interactions and cation-π bonding with aromatic residues in target proteins. This motif is prevalent in serotonin transporter (SERT) ligands, where fluorination boosts blood-brain barrier penetration and metabolic stability [4].

Table 1: Impact of Substituents on Monoamine Transporter Affinity

CompoundR₁ (Cycloalkyl)R₂ (Aryl)DAT Kᵢ (nM)SERT Selectivity (vs. DAT)
(±)-Modafinil--8,1603.84-fold
JJC8-088 [6]-4-Fluorophenyl2.604,885-fold
Aminopiperidine 15b [6]Cyclopropylmethyl4-Fluorophenyl55.94.79-fold

Data illustrates that fluorination (JJC8-088) dramatically increases DAT affinity and selectivity versus non-fluorinated parent compounds. Embedding both motifs (15b) retains potency while optimizing physicochemical properties.

Role of Cycloalkylmethyl and Fluorinated Benzyl Moieties in Receptor Binding

Conformational Effects of Cycloalkylmethyl:

  • Steric Gating: The cyclopropyl ring’s high bond angle strain (≈115°) forces proximal bonds into eclipsed conformations. In μ-opioid receptor (MOR) agonists, this distorts the N-allyl region, antagonizing δ-opioid receptors (DOR) while preserving MOR agonism—a profile linked to reduced tolerance [3].
  • Hydrophobic Enclosure: Cyclopropyl’s aliphatic character enhances van der Waals contacts with lipophilic binding pockets. Hybrid benzylamine antimycobacterial agents leverage this to penetrate lipid-rich bacterial membranes, achieving MIC₉₀ values of 20–28 µM [7].

Electronic Contributions of 4-Fluorobenzyl:

  • Dipole-Enhanced Binding: Fluorine’s electron-withdrawing effect polarizes the benzyl ring, strengthening hydrogen bonds with residues like Tyr or His. In HDAC3 inhibitors (e.g., FNA, Table 2), 4-fluorobenzamide improves IC₅₀ (95.48 nM) by 8.8-fold over non-fluorinated analogues through enhanced active-site coordination [5].
  • Metabolic Resistance: Fluorine blocks cytochrome P450-mediated oxidation at para-positions. Anti-inflammatory 4-fluorobenzamide derivatives exhibit 48.20 COX-2 selectivity indices, attributed to reduced deactivation [4].

Table 2: Target Engagement of Cyclopropylmethyl/Fluorobenzyl Hybrids

CompoundPrimary TargetKᵢ/IC₅₀Effect of Fluorobenzyl/Cyclopropylmethyl
FNA [5]HDAC395.48 nM8.8-fold selectivity vs. HDAC1; improved cellular uptake
SRI-39067 [3]MOR/DORMOR Kᵢ = 91.3 nMReduced opioid tolerance; MOR/DOR polypharmacology
MR-39 [10]FPR2Low nM EC₅₀Enhanced pro-resolving activity in microglia

Historical Development of Benzylamine-Based Therapeutics

Benzylamine derivatives evolved from simple endogenous amines to complex targeted therapeutics:

  • Early Applications (1950s–1990s): Initial benzylamine drugs (e.g., benzocaine) focused on local anesthesia. The discovery of fluorinated variants like 4-fluoroamphetamine (late 1960s) revealed serotonergic activity, prompting exploration of halogen effects on neurotransmission .
  • Modern Hybrid Scaffolds (2000s–Present): Rational design fused benzylamines with bioactive fragments:
  • Neurotransporter Modulators: Piperazine-based DAT inhibitors (e.g., JJC8-088) incorporated 4-fluorophenyl to achieve sub-nanomolar affinity and cocaine antagonism [6].
  • Epigenetic Regulators: 4-Fluorobenzamide nitrogen mustards (e.g., FNA) merged alkylating potency with HDAC3 inhibition, suppressing HepG2 tumor growth by 48.89% in vivo [5].
  • Multitarget Agents: H₂S-donating FPR2 agonists (e.g., 7b/8b) embedded fluorinated benzylthioureas to resolve neuroinflammation via microglial NF-κB suppression [10].

Table 3: Evolution of Key Benzylamine Therapeutics

EraRepresentative CompoundStructural InnovationTherapeutic Application
1960s4-FluoroamphetamineBasic fluorinated benzylamineSerotonin release
2000sPitavastatin [8]4-Fluorophenylquinoline-benzylamine hybridLipid-lowering (HMG-CoA reductase)
2020sFNA [5]Cyclopropyl-4-fluorobenzamide HDAC inhibitorAntitumor (HDAC3-selective)

Properties

CAS Number

1019538-79-4

Product Name

(Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine

IUPAC Name

1-cyclopropyl-N-[(4-fluorophenyl)methyl]methanamine

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

InChI

InChI=1S/C11H14FN/c12-11-5-3-10(4-6-11)8-13-7-9-1-2-9/h3-6,9,13H,1-2,7-8H2

InChI Key

JMKBYKGNJPSQPJ-UHFFFAOYSA-N

SMILES

C1CC1CNCC2=CC=C(C=C2)F

Canonical SMILES

C1CC1CNCC2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.